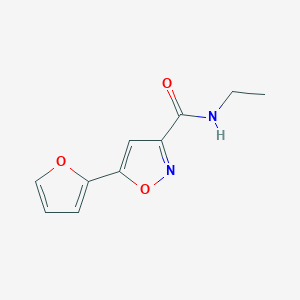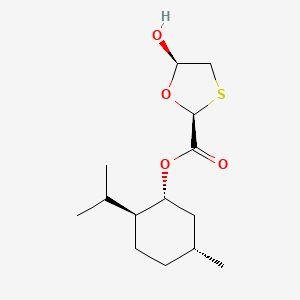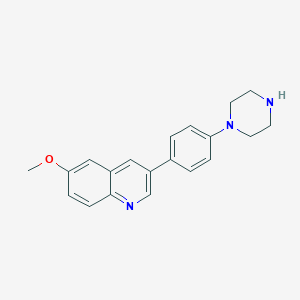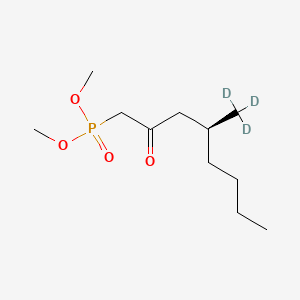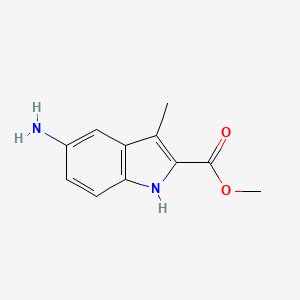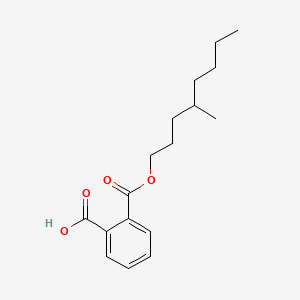
rac-Mono-(4-methyloctanyl)-phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Mono-(4-methyloctanyl)-phthalate: is a phthalate ester, a class of compounds commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in various industrial applications, including the production of polyvinyl chloride (PVC) products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rac-Mono-(4-methyloctanyl)-phthalate can undergo oxidation reactions, typically resulting in the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions are less common for phthalate esters but can occur under specific conditions.
Substitution: The ester group in this compound can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: rac-Mono-(4-methyloctanyl)-phthalate is used as a plasticizer in the production of flexible PVC products. It is also studied for its chemical properties and reactivity in various organic synthesis reactions.
Biology and Medicine: Phthalate esters, including this compound, are studied for their potential effects on human health and the environment. Research focuses on their endocrine-disrupting properties and potential toxicity.
Industry: In addition to its use as a plasticizer, this compound may be used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of various consumer products, including toys, medical devices, and packaging materials.
Mecanismo De Acción
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate primarily involves its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the plastic. In biological systems, phthalate esters can interact with hormone receptors, potentially disrupting endocrine function.
Comparación Con Compuestos Similares
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties.
Diisononyl phthalate (DINP): Another common plasticizer used in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility.
Uniqueness: rac-Mono-(4-methyloctanyl)-phthalate may offer specific advantages in terms of its physical properties, such as improved flexibility or reduced volatility, compared to other phthalate esters. Its unique structure may also influence its reactivity and interactions with other chemicals.
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
Clave InChI |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


